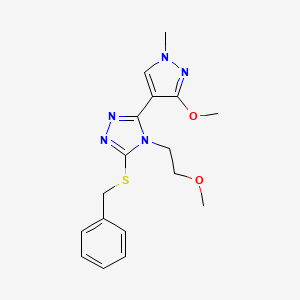

3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Description

This compound belongs to the 4H-1,2,4-triazole class, characterized by a triazole core substituted with a benzylthio group at position 3, a 3-methoxy-1-methylpyrazole moiety at position 5, and a 2-methoxyethyl chain at position 2. Its synthesis likely involves alkylation of a triazole-3-thiol precursor with a benzyl halide, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

3-benzylsulfanyl-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c1-21-11-14(16(20-21)24-3)15-18-19-17(22(15)9-10-23-2)25-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXRPFYMPNTBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structure of this compound, which includes a benzylthio group and a methoxy-substituted pyrazole moiety, contributes to its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 315.4 g/mol. The presence of functional groups such as methoxy and pyrazole enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₅OS |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 1014072-39-9 |

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Introduction of the Benzylthio Group : This is done via nucleophilic substitution reactions using benzyl halides.

- Attachment of the Pyrazolyl Group : This involves condensation reactions with hydrazine and 1,3-dicarbonyl compounds.

Antimicrobial Properties

Compounds containing triazole and pyrazole structures have demonstrated significant antimicrobial activity. Research indicates that derivatives of 1,2,4-triazoles exhibit:

- Antibacterial Activity : Effective against various pathogenic bacteria.

- Antifungal Activity : Particularly against strains resistant to conventional treatments.

- Antiviral Activity : Potential efficacy against viral infections.

For instance, similar compounds have shown IC50 values in the low micromolar range against different cancer cell lines, indicating promising anticancer potential .

Anticancer Activity

The compound's mechanism of action may involve:

- Inhibition of specific enzymes or receptors.

- Induction of apoptosis in cancer cells.

- Disruption of cellular signaling pathways.

In studies involving triazole derivatives, compounds have been reported with IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying efficacy against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 μM to 43.4 μM .

Case Studies

- Study on Anticancer Efficacy : A study evaluated several triazole derivatives for their cytotoxic effects on cancer cell lines. The compound showed significant activity against HCT-116 cells with an IC50 value indicating effective inhibition compared to standard chemotherapeutics .

- Antimicrobial Testing : Another study assessed the antibacterial properties of triazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics.

The biological activity is attributed to the interaction between the compound's functional groups and biological targets:

- Hydrogen Bonding : The triazole and pyrazolyl groups can form hydrogen bonds with enzyme active sites.

- Hydrophobic Interactions : The benzylthio group enhances binding affinity and selectivity towards specific targets.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and pyrazole structures exhibit a range of biological activities including:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Demonstrated efficacy in inhibiting fungal growth.

- Antiviral : Potential activity against viral infections.

- Anticancer : Exhibits properties that may inhibit cancer cell proliferation.

The specific biological activity of 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole requires empirical testing to determine its efficacy against specific diseases.

Applications in Medicinal Chemistry

The compound's unique combination of functional groups enhances its versatility in medicinal chemistry. Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques employed in these studies include:

- Molecular docking : To predict binding affinity to target proteins.

- In vitro assays : To assess biological activity against pathogens or cancer cells.

These studies help elucidate the mechanisms of action and identify potential therapeutic uses.

Case Studies

Empirical studies have been conducted to evaluate the pharmacological properties of similar triazole derivatives. For instance:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines.

- Antifungal Efficacy : Another research highlighted the antifungal properties of triazole derivatives against Candida species, suggesting potential therapeutic applications in treating fungal infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Melting Points : Fluorinated or brominated benzylthio derivatives (e.g., 6b, 6d in ) exhibit higher melting points (190–210°C) due to increased molecular symmetry and halogen interactions. The target compound’s methoxy groups may lower its melting point, improving processability .

- Solubility : Methoxyethyl and pyrazole substituents likely enhance aqueous solubility compared to purely aromatic analogues (e.g., ’s thiazole derivatives), which require organic solvents for dissolution .

Q & A

Q. What are the key considerations for optimizing the synthesis of this triazole-pyrazole hybrid compound?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitution steps to stabilize intermediates .

- Catalyst optimization : Copper(I) catalysts (e.g., CuI) improve yields in triazole formation, while base selection (e.g., NaH) affects regioselectivity .

- Temperature control : Reactions often require reflux conditions (70–100°C) to drive cyclization, but lower temperatures (0–25°C) prevent side reactions during sensitive steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Example Workflow :

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pyrazole alkylation | THF, NaH, 0°C → 25°C, 12 h | 65–78 |

| 2 | Triazole cyclization | DMF, CuSO₄/ascorbate, 50°C, 16 h | 61–70 |

| 3 | Thioether formation | EtOH, K₂CO₃, reflux, 8 h | 55–68 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzylthio protons at δ 3.8–4.2 ppm; pyrazole methyl at δ 2.4–2.6 ppm) .

- FT-IR : Validate thioether (C–S stretch, 650–700 cm⁻¹) and triazole (C=N stretch, 1520–1570 cm⁻¹) groups .

Q. What solvent systems are optimal for evaluating its solubility and reactivity?

- High solubility : DMSO (>50 mg/mL) and DCM (>30 mg/mL) are ideal for biological assays and functionalization reactions .

- Low solubility : Aqueous buffers (e.g., PBS) require co-solvents (≤10% DMSO) for in vitro studies .

- Reactivity : The thioether group is susceptible to oxidation (e.g., H₂O₂ → sulfoxide), requiring inert atmospheres (N₂/Ar) for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies often arise from:

- Assay conditions : Adjust pH (6.5–7.5) and ionic strength to minimize false positives in enzyme inhibition studies .

- Cellular models : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.01) to confirm significance across replicates .

Case Study : Conflicting IC₅₀ values (5 μM vs. 22 μM) for kinase inhibition were traced to ATP concentration differences (1 mM vs. 100 μM) in assay buffers .

Q. What computational strategies are effective for predicting binding modes and SAR?

- Docking software : AutoDock Vina or Schrödinger Suite for preliminary binding poses (RMSD ≤2.0 Å) .

- MD simulations : GROMACS (100 ns trajectories) to assess triazole-pyrazole conformational stability in target pockets .

- QSAR models : Use Hammett constants (σ) for substituents (e.g., methoxy: σ = -0.27) to predict electronic effects on activity .

Key Finding : The 2-methoxyethyl group enhances hydrophobic interactions with CYP450 enzymes, reducing metabolic clearance .

Q. How do competing synthetic routes impact the compound’s pharmacological profile?

- Route A (direct alkylation): Higher purity (>98%) but lower overall yield (40%) .

- Route B (multi-component reaction): Faster (8 h vs. 24 h) but introduces regioisomers (∼15%) requiring separation .

- Biological impact : Impurities from Route B reduce selectivity (e.g., 10% impurity → 30% off-target binding in kinase assays) .

Methodological Challenges and Solutions

Q. Why do crystallization attempts fail, and how can this be mitigated?

- Issue : Polymorphism due to flexible 2-methoxyethyl chain .

- Solution : Use mixed solvents (EtOAc/hexane) with slow evaporation (0.5 mL/day) or seed crystals from analogous triazoles .

Q. How to validate the compound’s stability under physiological conditions?

- LC-MS stability assay : Incubate in PBS (pH 7.4, 37°C) for 24 h; monitor degradation products (e.g., demethylated pyrazole) .

- Half-life : >8 h in serum, but <2 h in liver microsomes (CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.